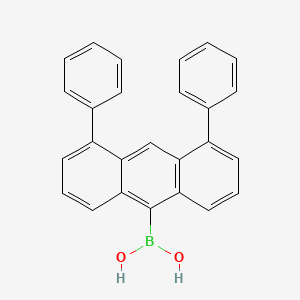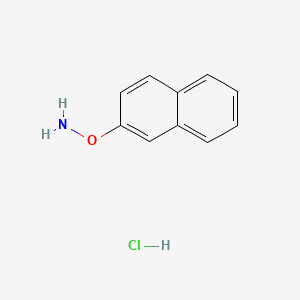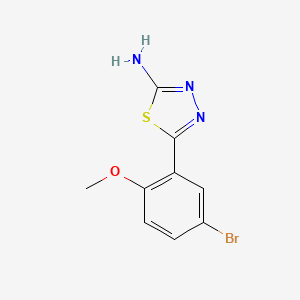
5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to the thiadiazole moiety.
Métodos De Preparación
The synthesis of 5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation protection, followed by bromination under the catalysis of iron powder, and finally deacetylation . The resulting 5-bromo-2-methoxyphenol is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring .
Análisis De Reacciones Químicas
5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to specific targets, leading to its biological effects .
Comparación Con Compuestos Similares
5-(5-Bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.
5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
The presence of the bromine atom in this compound makes it unique, as it can participate in specific halogen bonding interactions and influence the compound’s overall reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H8BrN3OS |
|---|---|
Peso molecular |
286.15 g/mol |
Nombre IUPAC |
5-(5-bromo-2-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3OS/c1-14-7-3-2-5(10)4-6(7)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
Clave InChI |
MUILVHQFRGCELM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


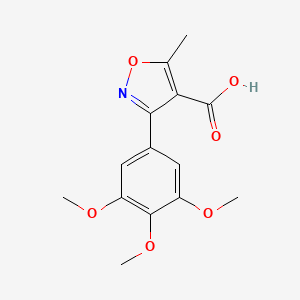
![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)
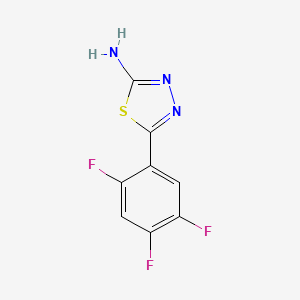



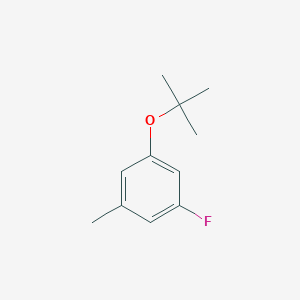
![Ethyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13704021.png)
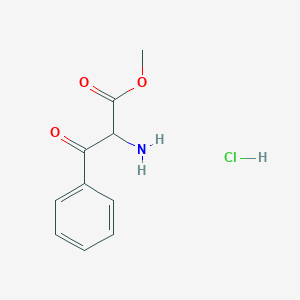
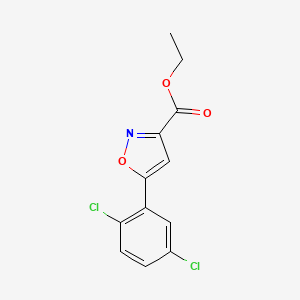
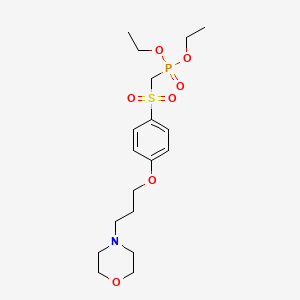
![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)
